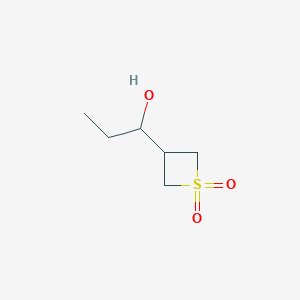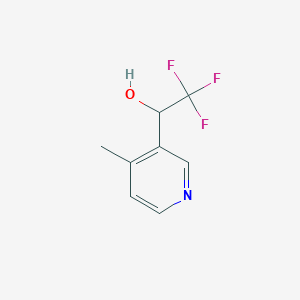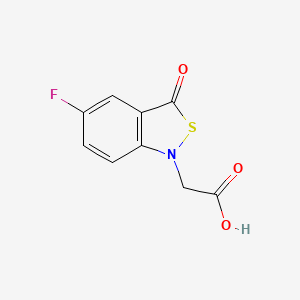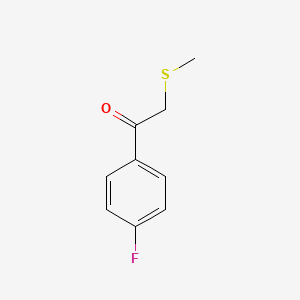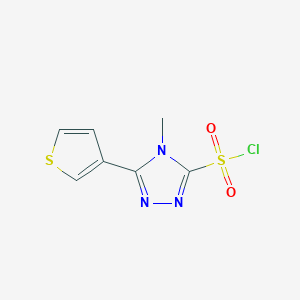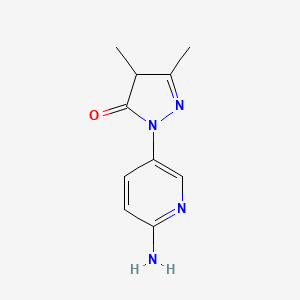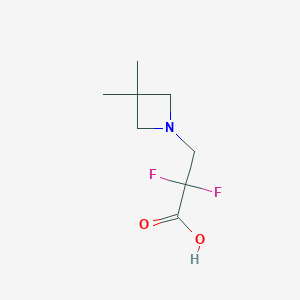
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid is a synthetic organic compound that features a unique azetidine ring structure. Azetidines are four-membered nitrogen-containing heterocycles known for their stability and reactivity, making them valuable in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Difluoropropanoic Acid Moiety: This step involves the incorporation of the difluoropropanoic acid group into the azetidine ring structure. This can be achieved through various fluorination reactions and subsequent coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows the compound to bind to enzymes and receptors, modulating their activity. The difluoropropanoic acid moiety can enhance the compound’s stability and reactivity, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
2-(3,3-Dimethylazetidin-1-yl)acetic acid: This compound features a similar azetidine ring structure but lacks the difluoropropanoic acid moiety.
3-Aryl- and 3-Heteroarylazetidine-3-carboxylic acids: These compounds have similar azetidine ring structures with different substituents.
Uniqueness
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid is unique due to the presence of both the azetidine ring and the difluoropropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C8H13F2NO2 |
|---|---|
分子量 |
193.19 g/mol |
IUPAC 名称 |
3-(3,3-dimethylazetidin-1-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C8H13F2NO2/c1-7(2)3-11(4-7)5-8(9,10)6(12)13/h3-5H2,1-2H3,(H,12,13) |
InChI 键 |
XMWKVPWCFRPXNA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C1)CC(C(=O)O)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


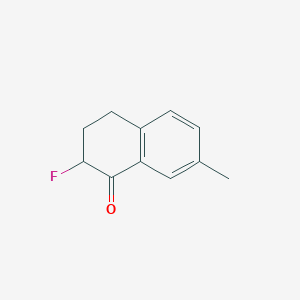


![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
